molecular formula C14H10F2O3 B6400289 3-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261893-76-8

3-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6400289
CAS RN: 1261893-76-8
M. Wt: 264.22 g/mol
InChI Key: OILRAAKUNRCGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Difluorophenyl)-2-methoxybenzoic acid, 95% (3-Difluoromethoxybenzoic acid, 95%) is a fluorinated benzoic acid derivative that has been used in a range of scientific research applications. It is often used as a building block in the synthesis of pharmaceuticals and other compounds. In

Scientific Research Applications

3-Difluoromethoxybenzoic acid, 95% has been used in a range of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of other compounds, and the study of enzyme inhibition.
In the synthesis of pharmaceuticals, 3-Difluoromethoxybenzoic acid, 95% has been used as a building block to synthesize a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs.
In the synthesis of other compounds, 3-Difluoromethoxybenzoic acid, 95% has been used as a building block to synthesize a variety of compounds, including fluorescent probes, dyes, and optical materials.
In the study of enzyme inhibition, 3-Difluoromethoxybenzoic acid, 95% has been used to study the inhibition of enzymes, such as cytochrome P450 enzymes and serine proteases.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 3-Difluoromethoxybenzoic acid, 95% has a variety of effects on biochemical and physiological processes, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
3-Difluoromethoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects.
In terms of its effects on enzymes, 3-Difluoromethoxybenzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
In terms of its effects on gene expression, 3-Difluoromethoxybenzoic acid, 95% has been shown to modulate the expression of genes involved in the regulation of cell growth and development.
In terms of its effects on cell signaling pathways, 3-Difluoromethoxybenzoic acid, 95% has been shown to regulate the activity of cell signaling pathways, such as the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

The use of 3-Difluoromethoxybenzoic acid, 95% in lab experiments has several advantages and limitations.
One of the main advantages of using 3-Difluoromethoxybenzoic acid, 95% in lab experiments is that it is relatively easy to synthesize and is widely available. This makes it an ideal building block for the synthesis of a variety of compounds.
One of the main limitations of using 3-Difluoromethoxybenzoic acid, 95% in lab experiments is that it is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood. This makes it difficult to predict the exact effects of 3-Difluoromethoxybenzoic acid, 95% on biochemical and physiological processes.

Future Directions

Given the potential of 3-Difluoromethoxybenzoic acid, 95% as a building block for the synthesis of pharmaceuticals and other compounds, there is a need for further research into its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
One potential future direction for research is to develop more efficient synthesis methods for 3-Difluoromethoxybenzoic acid, 95%.
Another potential future direction for research is to further explore the mechanism of action of 3-Difluoromethoxybenzoic acid, 95%, particularly its effects on biochemical and physiological processes.
A third potential future direction for research is to explore the potential applications of 3-Difluoromethoxybenzoic acid, 95%, such as its use as a building block for the synthesis of pharmaceuticals and other compounds.
Finally, a fourth potential future direction for research is to explore the potential advantages and limitations of using 3-Difluoromethoxybenzoic acid, 95% in lab experiments.

Synthesis Methods

3-Difluoromethoxybenzoic acid, 95% can be synthesized by two different methods: the direct fluorination method and the indirect fluorination method.
The direct fluorination method involves the reaction of 2,5-difluorotoluene with sodium methoxide in the presence of a catalyst, such as a palladium-on-carbon catalyst. This reaction yields 3-Difluoromethoxybenzoic acid, 95%, as the main product.
The indirect fluorination method involves the reaction of 2-methoxybenzoic acid with 2,5-difluorotoluene in the presence of a catalyst, such as a palladium-on-carbon catalyst. This reaction yields 3-Difluoromethoxybenzoic acid, 95%, as the main product.

properties

IUPAC Name

3-(2,5-difluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-9(3-2-4-10(13)14(17)18)11-7-8(15)5-6-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILRAAKUNRCGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689721
Record name 2',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-76-8
Record name 2',5'-Difluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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